Thaumatin-like protein
Description
Properties
bioactivity |
Antifungal, Antiviral |
|---|---|
sequence |
AKITFTNNHPRTIWP |
Origin of Product |
United States |
Structural Biology of Thaumatin Like Proteins
Conserved Amino Acid Residues and Motifs
The primary structure of TLPs is characterized by several highly conserved regions and specific amino acid residues that are fundamental to their stability and biological activity. These conserved elements are hallmarks of the TLP family and provide insights into their evolutionary and functional significance.
Thaumatin (B217287) Signature Motif Characterization
A defining feature of the vast majority of thaumatin-like proteins is the "thaumatin signature motif". biorxiv.orgnih.gov This conserved sequence is represented as G-x-[GF]-x-C-x-T-[GA]-d-C-x(1,2)-[GQ]-x(2,3)-C. mdpi.comnih.gov This motif is a critical identifier for TLPs and is found to be well-conserved across different plant species, including major cereal crops. nih.govbiorxiv.org Its presence is often used to identify and classify new members of the TLP family. biorxiv.orgnih.gov For instance, in a study of cereal crops, this signature motif was consistently present in the identified TLPs. biorxiv.org
Conserved Cysteine Residues and Disulfide Bond Networks
A key to the structural integrity and stability of TLPs is the high number of conserved cysteine residues. nih.govbiorxiv.org These residues form multiple disulfide bonds that create a stable, cross-linked protein structure. This network of disulfide bonds confers resistance to proteases, extreme pH, and high temperatures. biorxiv.orgnih.gov
TLPs are generally categorized into two main types based on their size and the number of cysteine residues:
Long-type (L-type) TLPs: These proteins typically have a molecular weight of 21–26 kDa and possess 16 conserved cysteine residues, which form eight disulfide bonds. mdpi.comnih.govfrontiersin.org
Small-type (S-type) TLPs: With a molecular weight of 16–17 kDa, these proteins have 10 conserved cysteine residues that form five disulfide bonds. nih.govfrontiersin.org
While most TLPs fall into these two categories, some variations with 7-15 cysteine residues have also been observed in certain plant species. nih.gov The extensive disulfide bonding is crucial for maintaining the correct protein fold even under stressful environmental conditions. researchgate.netfrontiersin.org
Table 1: Comparison of Long-type and Small-type Thaumatin-Like Proteins
| Feature | Long-type (L-type) TLP | Small-type (S-type) TLP |
| Molecular Weight | ~21–26 kDa | ~16–17 kDa |
| Conserved Cysteine Residues | 16 | 10 |
| Disulfide Bonds | 8 | 5 |
Identification of the REDDD Motif
Another critical conserved feature within many TLPs is the REDDD motif, which consists of an arginine (R), a glutamic acid (E), and three aspartic acid (D) residues. researchgate.netmdpi.comresearchgate.net While these residues are dispersed throughout the primary sequence, they come together in the folded protein to form a key functional site. nih.gov This motif is highly conserved in the majority of TLP proteins and is known to be involved in receptor binding, which is essential for the antifungal activity of many TLPs. biorxiv.orgnih.govbiorxiv.org Although highly conserved, some TLPs show substitutions in this motif where the amino acids are replaced by others with similar or different biochemical properties. biorxiv.orgnih.gov
Three-Dimensional Domain Architecture
Domains I, II, and III
The tertiary structure of a typical TLP is organized into three domains:
Domain I: This is the largest and central core of the protein. It is predominantly composed of β-strands, often arranged in a β-barrel structure. mdpi.comnih.gov In some instances, it is described as containing 11 β-strands. nih.gov
Domain II: This domain is characterized by the presence of α-helices and disulfide-rich loops. mdpi.comnih.gov
Domain III: The smallest of the three domains, it typically consists of β-strands and loops, stabilized by disulfide bonds. nih.govplos.org
Table 2: Domain Composition of a Typical Thaumatin-Like Protein
| Domain | Primary Structural Elements | Key Features |
| Domain I | β-strands (often 11) | Forms the central core of the protein, arranged as a β-barrel. mdpi.comnih.gov |
| Domain II | α-helices and loops | Contains a high concentration of disulfide bonds. mdpi.comnih.gov |
| Domain III | β-strands and loops | The smallest domain, stabilized by disulfide bonds. nih.govplos.org |
Structural Elements Conferring Protein Integrity
The remarkable stability of thaumatin-like proteins (TLPs) against a range of physicochemical challenges is a direct result of a highly conserved and robust three-dimensional architecture. This structural integrity is conferred by a combination of covalent and non-covalent interactions, as well as specific, evolutionarily conserved structural motifs. These elements collectively maintain the protein's native fold, which is essential for its function and resistance to degradation. The high stability is often attributed to a high number of disulfide bridges. tandfonline.com This resilience allows TLPs to remain correctly folded even under extreme conditions of temperature and pH. researchgate.net
A core structural feature of TLPs is their division into three distinct domains. nih.govmdpi.com Domain I forms the central core of the molecule and is characterized by a β-sandwich structure composed of two β-sheets. plos.org Domain II typically contains α-helices and disulfide-rich loops, while Domain III is composed of β-strands and small loops. mdpi.complos.org The stability of each domain is reinforced by at least one disulfide bridge. plos.org
Disulfide Bridges: The Covalent Staples
A defining feature of TLP architecture is the extensive network of intramolecular disulfide bonds. These covalent cross-links, formed between cysteine residues, are critical for the protein's exceptional stability against extreme pH, high temperatures, and proteolytic enzymes. mdpi.combiorxiv.orgnih.govmdpi.com The number of these bonds typically varies between the two main subtypes of TLPs. nih.gov
L-type (Long) TLPs , with a molecular weight of approximately 21–26 kDa, generally possess 16 conserved cysteine residues that form eight disulfide bonds. nih.govmdpi.comnih.gov
S-type (Small) TLPs , which are smaller at around 16–17 kDa, typically have 10 conserved cysteines, forming five disulfide bridges. nih.govmdpi.comnih.gov
These disulfide bonds are highly conserved across different TLPs and are crucial for connecting the various domains and stabilizing loops. plos.org For instance, specific disulfide bonds connect Domain I to Domain III and Domain I to Domain II, ensuring the compact and integrated structure of the entire protein. plos.org This extensive network significantly restricts the conformational freedom of the polypeptide chain, making the folded state more stable and resistant to unfolding. mdpi.com
| TLP Subtype | Typical Molecular Weight | Number of Conserved Cysteines | Number of Disulfide Bonds |
| L-type (Long) | 21–26 kDa | 16 | 8 |
| S-type (Small) | 16–17 kDa | 10 | 5 |
The β-Sandwich Core
The structural centerpiece of a TLP is Domain I, which consists of a flattened β-sandwich composed of eleven antiparallel β-strands, with the exception of the parallel N-terminal and C-terminal strands. nih.gov This domain is organized into two β-sheets, typically a six-stranded front sheet and a five-stranded back sheet, that pack against each other to form a stable β-barrel core. nih.govplos.org The integrity of this β-sandwich is maintained by extensive hydrogen bonding between the strands. nih.gov This core domain is a conserved feature and provides a rigid scaffold for the rest of the protein structure. mdpi.comnih.gov
Loops, Turns, and Helices
Domain II is characterized by the presence of one long α-helix and several shorter helical segments. nih.govplos.org This domain is notably rich in disulfide bonds that stabilize its structure. plos.org
Domain III is a disulfide-rich region that includes β-strands and short loops. nih.govplos.org An unusually sharp turn, stabilized by a disulfide bridge, is a feature of this domain. nih.gov
β-turns are abundant secondary structures in proteins, comprising about 25% of residues, and play a critical role in protein folding and stability. nih.govnih.gov The high content of β-turns in TLPs facilitates the sharp changes in direction required for the compact folding of the polypeptide chain. ebi.ac.uk
Non-Covalent Interactions
In addition to the covalent disulfide bonds, the stability of the TLP structure is reinforced by a network of non-covalent interactions.
Hydrophobic Interactions: The packing of the protein's core involves van der Waals interactions between hydrophobic residues, shielding them from the solvent. researchgate.net These interactions are a primary driving force for protein folding and contribute significantly to the stability of the tertiary structure.
Hydrogen Bonds: A dense network of hydrogen bonds is particularly prominent within the β-sheets of the core domain, with an average bond length of 2.89 Å in thaumatin I. nih.gov These bonds are fundamental to defining the secondary structure.
Salt Bridges: Salt bridges, which are a combination of hydrogen bonding and ionic bonding, can form between charged amino acid residues like aspartic acid, glutamic acid, lysine, and arginine. wikipedia.org These interactions contribute to the stability of the folded protein conformation. wikipedia.org In TLPs, the distribution of acidic and basic residues that form salt bridges can vary, contributing to lattice interactions in crystal structures. researchgate.net
Conserved Structural Motifs
Specific, highly conserved amino acid sequences, or motifs, are hallmarks of the TLP family and are integral to their structure.
Thaumatin Signature Motif: A conserved sequence, G-X-[GF]-X-C-X-T-[GA]-D-C-X-(1,2)-G-X-(2,3)-C, is a characteristic feature of TLPs. biorxiv.orgnih.gov The cysteine residues within this motif are involved in the critical disulfide bond network.
Acidic Cleft: Many TLPs feature a prominent acidic cleft located between Domain I and Domain II. plos.orgnih.gov The acidity of this cleft is due to the presence of conserved acidic residues, often in a "REDDD" motif (Arginine, Glutamic acid, and three Aspartic acid residues). biorxiv.orgnih.govmdpi.com This cleft is a crucial structural feature for the binding of ligands and receptors. mdpi.comnih.gov
| Feature | Description | Role in Protein Integrity |
| Disulfide Bonds | 5 (S-type) to 8 (L-type) covalent bonds between cysteine residues. nih.govnih.gov | Major stabilizing force; provides resistance to heat, pH, and proteases. tandfonline.commdpi.com |
| β-Sandwich Core | Two packed β-sheets forming a central barrel in Domain I. nih.govplos.org | Provides a rigid structural scaffold for the entire protein. |
| Loops and Turns | High content of β-turns and disulfide-stabilized loops. nih.govebi.ac.uk | Enable compact folding and connect secondary structure elements. |
| Hydrophobic Core | Nonpolar amino acid side chains packed in the protein interior. plos.orgresearchgate.net | Drives protein folding and stabilizes the tertiary structure. |
| Acidic Cleft | A negatively charged groove between Domains I and II. plos.org | A key structural feature for molecular interactions, maintained by conserved residues. mdpi.comnih.gov |
Molecular Genetics and Genomics of Thaumatin Like Proteins
Gene Identification and Nomenclature within Species
The identification of TLP genes within a species' genome is primarily accomplished through extensive BLAST searches using known TLP sequences from other organisms, such as Arabidopsis thaliana, as queries. nih.govbiorxiv.org Following the initial identification, the presence of the conserved thaumatin (B217287) domain (Pfam: PF00314) is confirmed using tools like the Hidden Markov Model (HMM) and Pfam BLAST searches. nih.govbiorxiv.org Further validation is often carried out using the NCBI Conserved Domain Database (CDD) BLAST to ensure the identified sequences contain the complete thaumatin family signature. nih.gov
The nomenclature of identified TLP genes often follows a systematic approach based on their chromosomal location and order of appearance. nih.gov However, for some species like bread wheat (Triticum aestivum), specific international rules for gene symbolization are adhered to for naming the TaTLP genes. nih.gov Most TLPs contain a conserved signature sequence, G-x-[GF]-x-C-x-T-[GA]-D-C-x(1,2)-[GQ]-x(2,3)-C, and are characterized by the presence of 10 or 16 conserved cysteine residues and a REDDD motif. mdpi.commdpi.com
Genome-Wide Analysis of TLP Gene Families
Genome-wide analyses have been instrumental in characterizing the TLP gene family across a wide array of organisms, revealing significant details about their distribution, structure, and evolutionary relationships.
Identification and Characterization Across Diverse Organisms
Comprehensive genomic searches have identified a substantial number of TLP genes in various plant species. For instance, studies have identified 93 TLP genes in Triticum aestivum (bread wheat), 26 in Brachypodium distachyon, 27 in Oryza sativa (rice), 39 in Sorghum bicolor, and 37 in Zea mays (maize). nih.govbiorxiv.org Similarly, 90 TLP genes have been identified in the Gossypium barbadense (cotton) genome. mdpi.com In hickory (Carya cathayensis), 40 TLP genes have been identified. frontiersin.org The number of TLP genes can vary significantly between species, with 28 found in Arabidopsis thaliana, 31 in Oryza sativa, 33 in Vitis vinifera (grape), and 55 in Populus trichocarpa (poplar). mdpi.com These proteins are generally categorized into long (L-type) and small (S-type) TLPs based on their molecular weight. nih.gov
Phylogenetic Analysis of TLP Gene Clades
Phylogenetic analyses, based on the full-length protein sequences, are crucial for understanding the evolutionary relationships of TLP genes. These analyses typically group TLP genes into several distinct clades or subfamilies. For example, a study of five cereal species and A. thaliana clustered the TLPs into 10 different clades (Groups I to X). biorxiv.org In another study involving 11 green plants, the TLP genes were divided into five subfamilies. frontiersin.org Similarly, the TLP genes in Gossypium barbadense and Arabidopsis thaliana were classified into 10 paraphyletic groups. mdpi.com These phylogenetic groupings often correlate with structural and functional similarities among the TLP genes within a clade.
Evolutionary Dynamics of TLP Gene Expansion
The expansion and diversification of the TLP gene family have been driven by various evolutionary mechanisms, primarily gene duplication events and selective pressures.
Gene Duplication Events: Tandem and Segmental Duplications
Gene duplication, including tandem and segmental duplications, has played a dominant role in the expansion of the TLP gene family in plants. researchgate.netaloki.hu Tandem duplications involve the duplication of genes that are located adjacent to each other on the same chromosome, while segmental duplications result from the duplication of large chromosomal blocks. For instance, in Capsicum annuum (pepper), seven CaTLP genes have undergone multiple tandem duplication events. mdpi.com In cotton, the TLP gene family has expanded mainly through segmental duplication. Whole-genome duplication (WGD) is also considered a significant driver of TLP gene expansion and functional evolution. frontiersin.org For example, in hickory, five pairs of TLP genes arose from WGD events. frontiersin.org
Role of Purifying Selection in Gene Family Evolution
Following gene duplication, the evolutionary fate of the duplicated genes is shaped by selective pressures. Studies have shown that the TLP gene family is predominantly under purifying (or negative) selection. researchgate.netaloki.hu This is indicated by the ratio of non-synonymous (Ka) to synonymous (Ks) substitution rates (Ka/Ks) being less than one for most paralogous gene pairs. biorxiv.org Purifying selection acts to remove deleterious mutations and maintain the original function of the genes. This suggests that the functions of many TLP genes are conserved and essential for the plant. For example, in wheat, all paralogous TLP genes showed a Ka/Ks ratio of less than one, indicating purifying selection. biorxiv.org Similarly, in Camelina sativa, all duplicated TLP gene pairs had Ka/Ks values below 1, pointing to purifying selection as the main evolutionary force. While purifying selection is the dominant force, some studies have also found evidence for positive selection at a few sites within TLP sequences, suggesting that some diversification of function has occurred. researchgate.net
Transcriptional Regulation of TLP Genes
The expression of thaumatin-like protein genes is a finely tuned process, controlled by a variety of regulatory elements within their promoter regions. These elements act as binding sites for transcription factors, which in turn modulate gene activity in response to both internal developmental cues and external environmental stimuli. frontiersin.orgfrontiersin.org This intricate transcriptional regulation allows plants to deploy TLPs precisely when and where they are needed, particularly for defense and developmental processes. mdpi.com
Cis-Regulatory Element Profiling in Promoter Regions
The promoter regions of TLP genes are rich with cis-regulatory elements, which are short, non-coding DNA sequences that play a crucial role in controlling gene transcription. wikipedia.org Analysis of these regions in various plant species has identified a diverse array of elements associated with growth, development, light response, and responses to hormones and stress. nih.govfrontiersin.org For instance, in bread wheat (Triticum aestivum), promoter analysis of TLP genes revealed numerous growth-related elements like EBOX and RAV1AAT, alongside light-responsive elements such as the GATA box and IBOXCORE. nih.govfrontiersin.org Similarly, studies in hickory (Carya cathayensis) and watermelon (Citrullus lanatus) have identified a multitude of cis-acting elements, underscoring their involvement in a wide range of biological activities, from pathogen defense to plant development. frontiersin.orgnih.gov The presence and combination of these elements in the promoter of a specific TLP gene determine its unique expression pattern. nih.gov
Hormone-Responsive Elements
Phytohormones are central to plant development and defense signaling, and the promoters of TLP genes contain a variety of hormone-responsive cis-acting elements. nih.gov These elements enable TLP gene expression to be modulated by hormones such as abscisic acid (ABA), ethylene (B1197577), auxin, gibberellic acid (GA), salicylic (B10762653) acid (SA), and methyl jasmonate (MeJA). frontiersin.orgnih.gov
Commonly found hormone-responsive elements include:
ABRE (Abscisic acid-responsive element): Frequently found in the promoters of TLP genes, this element is crucial for responses to ABA, a hormone involved in seed dormancy and stress responses. mdpi.commdpi.com The CcTLP09 gene in hickory, for example, contains 12 ABRE elements in its promoter region. frontiersin.org
ERE (Ethylene-responsive element): This element mediates responses to ethylene, a hormone involved in fruit ripening and defense. mdpi.com
TCA-element: Involved in the response to salicylic acid (SA), a key hormone in the plant's defense against biotrophic pathogens. frontiersin.orgmdpi.com
TGACG-motif and CGTCA-motif: These elements are involved in the response to jasmonates (like MeJA), which are critical for defense against necrotrophic pathogens and insects. frontiersin.orgmdpi.com
Auxin-responsive elements (e.g., TGA-box): These elements, such as the ARFAT element found in wheat TLPs, mediate responses to auxin, a hormone central to plant growth and development. frontiersin.orgmdpi.com
GARE-motif (Gibberellin-responsive element): Elements like GARE10OSREP1 in wheat TLPs are responsive to gibberellins, which regulate processes such as seed germination and stem elongation. frontiersin.org
The table below summarizes key hormone-responsive elements identified in the promoter regions of TLP genes across different plant species.
| Element Name | Hormone Response | Plant Species Example | Reference |
| ABRE | Abscisic acid (ABA) | Garlic, Ammopiptanthus nanus, Hickory | frontiersin.orgmdpi.commdpi.com |
| ERE | Ethylene | Garlic, Wheat | frontiersin.orgmdpi.com |
| TCA-element | Salicylic acid (SA) | Hickory, Ammopiptanthus nanus | frontiersin.orgmdpi.com |
| CGTCA-motif | Methyl Jasmonate (MeJA) | Garlic | mdpi.com |
| TGACG-motif | Methyl Jasmonate (MeJA) | Hickory | frontiersin.org |
| ARFAT | Auxin | Wheat | frontiersin.org |
| GARE-motif | Gibberellic acid (GA) | Wheat | frontiersin.org |
Stress-Responsive Elements
Reflecting their significant role in plant defense, TLP gene promoters are densely populated with cis-elements that respond to both biotic and abiotic stresses. mdpi.com These elements allow for the rapid upregulation of TLP genes upon encountering adverse conditions. aloki.hu
Key stress-responsive elements include:
ARE (Anaerobic-responsive element): Activates gene expression under low-oxygen conditions. mdpi.com
LTR (Low-temperature responsive element): Mediates the response to cold stress. mdpi.comaloki.hu
MBS (MYB binding site): Often involved in the response to drought stress. mdpi.comaloki.hu
TC-rich repeats: These elements are commonly found in the promoters of disease-resistance genes and are responsive to defense and stress signals. mdpi.com
WUN-motif: Associated with the response to wounding. mdpi.comaloki.hu
W-box: These elements (5'-TGAC-3') are binding sites for WRKY transcription factors and are required for the response of the rice Rtlp1 promoter to fungal elicitors. researchgate.net
The following table details some of the stress-responsive cis-acting elements found in TLP gene promoters.
| Element Name | Stress Response | Plant Species Example | Reference |
| ARE | Anaerobic induction | Garlic, Camelina sativa | mdpi.comaloki.hu |
| LTR | Low-temperature | Ammopiptanthus nanus, Camelina sativa | mdpi.comaloki.hu |
| MBS | Drought inducibility | Ammopiptanthus nanus, Camelina sativa | mdpi.comaloki.hu |
| TC-rich repeats | Defense and stress | Garlic, Camelina sativa | mdpi.comaloki.hu |
| WUN-motif | Wounding | Gossypium barbadense, Camelina sativa | mdpi.comaloki.hu |
| W-box | Fungal elicitors | Rice | researchgate.net |
Expression Profiling
Expression analysis is a powerful tool for understanding the function of genes in various physiological and developmental contexts. nih.gov Studies on TLP genes have revealed distinct expression patterns that vary by tissue type and developmental stage, highlighting their diverse roles throughout the plant life cycle. biorxiv.orgbiorxiv.org
Tissue-Specific Expression Patterns
The table below provides examples of tissue-specific expression of TLP genes.
| Plant Species | Gene/Group | Predominant Tissue Expression | Reference |
| Triticum aestivum | Group 1 TaTLPs | Root, Shoot | nih.gov |
| Groups 2, 3, 4 TaTLPs | Spike, Grain | nih.gov | |
| Oryza sativa | Most OsTLPs | Expressed in all tissues | mdpi.com |
| Zea mays | Group 2 ZmTLPs | Root | nih.gov |
| Group 4 ZmTLPs | Leaf, Internode | nih.gov | |
| Solanum lycopersicum | SlTLP1, SlTLP2, SlTLP4, SlTLP5 | Fruit (ripening stages) | nih.govmdpi.com |
| Brachypodium distachyon | Group 1 BdTLPs | Inflorescence | biorxiv.org |
Developmental Stage-Specific Expression
The expression of TLP genes is also tightly regulated during different stages of plant development. biorxiv.org This is particularly evident during fruit ripening and seed germination. nih.govnih.gov In tomato, a model for fruit development, four TLP genes (SlTLP1, SlTLP2, SlTLP4, and SlTLP5) were found to be highly expressed after the "breaker" stage, which marks the onset of ripening. nih.govmdpi.com The expression of SlTLP1 and SlTLP2 was also induced by ethylene treatment, further supporting their role in the ripening process. nih.govmdpi.com In cereals, expression profiling across various developmental stages of tissues like the spike and grain in wheat, and the embryo and endosperm in Brachypodium distachyon, suggests precise roles for specific TLP genes in reproductive development. nih.govbiorxiv.org For instance, in garlic (Allium sativum), the expression of AsTLP genes was analyzed across eight developmental stages of the bulb, revealing stage-specific transcription patterns. mdpi.com
The table below illustrates the developmental stage-specific expression of TLP genes.
| Plant Species | Gene/Group | Developmental Stage | Reference |
| Solanum lycopersicum | SlTLP1, SlTLP2, SlTLP4, SlTLP5 | Fruit ripening (post-breaker stage) | nih.govmdpi.com |
| Triticum aestivum | Groups 2, 3, 4 TaTLPs | Spike and grain development | nih.gov |
| Brachypodium distachyon | Group 3 BdTLPs | 10 days after pollination (seed development) | biorxiv.org |
| Zea mays | Group 1 ZmTLPs | Unpollinated silk, Pericarp, Aleurone layer | nih.gov |
| Group 3 ZmTLPs | Embryo | nih.gov | |
| Allium sativum | AsTLP genes | Bulb development stages | mdpi.com |
Differential Expression under Biotic and Abiotic Stresses
Thaumatin-like proteins (TLPs) are a key component of the plant defense system, with their gene expression being significantly modulated in response to a wide array of both biotic and abiotic environmental challenges. frontiersin.orgmdpi.com This differential expression highlights their versatile role in plant survival and adaptation. mdpi.com
Biotic Stress Response: The expression of TLP genes is frequently induced upon pathogen attack, particularly by fungi. nih.gov In cultivated strawberry (Fragaria × ananassa), several FaTLP genes, including FaTLP40, FaTLP41, FaTLP43, FaTLP68, and FaTLP75, were found to be upregulated following infection with the fungal pathogen Colletotrichum gloeosporioides. nih.gov Similarly, in bread wheat (Triticum aestivum), the expression of TaTLP genes was analyzed after infestation with fungal pathogens Blumeria graminis f. sp. tritici and Puccinia striiformis f. sp. tritici, revealing their role in fungal stress response. biorxiv.orgbiorxiv.org In garlic (Allium sativum L.), the mRNA levels of AsTLP7–9 and AsTLP21 genes increased in Fusarium-resistant cultivars when challenged with Fusarium proliferatum, suggesting their involvement in the defense mechanism. mdpi.com Overexpression of TLPs in indica rice has been shown to enhance resistance to Rhizoctonia solani and Sarocladium oryzae. nih.gov Beyond fungi, TLP genes in tomato (Solanum lycopersicum) have been found to confer resistance to bacterial pathogens such as Clavibacter michiganense and Ralstonia solanacearum. nih.gov
Abiotic Stress Response: TLP genes are also crucial in mediating plant responses to various abiotic stressors. mdpi.comresearchgate.netmdpi.com Studies have demonstrated the inducible expression of TLPs under conditions of drought, salinity, and extreme temperatures. mdpi.commdpi.com For instance, in faba bean (Vicia faba), the genes VfTLP4-3 and VfTLP5 were significantly upregulated under drought conditions, and their expression in tobacco enhanced drought tolerance. nih.gov In broccoli (Brassica oleracea var. italica), the bolTLP1 gene showed inducible expression patterns under abiotic stress, and its overexpression conferred increased tolerance to high salt and drought conditions. mdpi.comnih.gov Similarly, in rose (Rosa chinensis), several root-preferential RcTLP genes were responsive to drought and salinity stress, with the silencing of RcTLP6 leading to decreased salt tolerance. nih.gov
Cold stress is another significant abiotic factor that triggers TLP expression. In Ammopiptanthus nanus, a shrub with high tolerance to low temperatures, several AnTLP genes were implicated in the cold-stress response. nih.gov Specifically, the cold-induced gene AnTLP13 was shown to enhance low-temperature stress tolerance when expressed in other organisms. nih.govresearchgate.net The expression of a TLP gene in winter Brassica rapa was also up-regulated in response to lower temperatures, suggesting its important role in cold stress adaptation. researchgate.netchinacrops.org The recombinant expression of TaTLP2-B from wheat in yeast provided significant tolerance against cold, heat, osmotic, and salt stresses. frontiersin.org
The following table summarizes research findings on the differential expression of TLP genes under various stress conditions.
Interactive Data Table: Differential Expression of this compound (TLP) Genes
| Plant Species | TLP Gene(s) | Stressor | Observed Expression Change | Reference(s) |
| Vicia faba (Faba Bean) | VfTLP4-3, VfTLP5 | Drought | Upregulated | nih.gov |
| Triticum aestivum (Bread Wheat) | TaTLP2-B | Cold, Heat, Osmotic, Salt | Upregulated | frontiersin.org |
| Ammopiptanthus nanus | AnTLP13 | Cold, Osmotic | Upregulated | nih.govnih.govresearchgate.net |
| Brassica oleracea var. italica (Broccoli) | bolTLP1 | Salt, Drought | Upregulated | mdpi.comnih.gov |
| Brassica rapa (Winter Turnip) | TLP | Low Temperature | Upregulated | researchgate.netchinacrops.org |
| Rosa chinensis (Rose) | RcTLP6 | Salt, Drought | Upregulated | nih.gov |
| Fragaria × ananassa (Strawberry) | FaTLP40, FaTLP41, FaTLP43, FaTLP68, FaTLP75 | Colletotrichum gloeosporioides (Fungus) | Upregulated | nih.gov |
| Solanum lycopersicum (Tomato) | SlTLP5, SlTLP6 | Fusarium solani, F. oxysporum, Verticillium dahliae (Fungi); Clavibacter michiganense, Ralstonia solanacearum (Bacteria) | Upregulated | nih.gov |
| Allium sativum L. (Garlic) | AsTLP7, AsTLP8, AsTLP9, AsTLP21 | Fusarium proliferatum (Fungus) | Upregulated in resistant cultivar | mdpi.com |
| Triticum aestivum (Wheat) | TLP homologs | Mycosphaerella graminicola (Fungus); Salt | Upregulated | scispace.com |
Subcellular Localization of TLP Gene Products
The functional efficacy of thaumatin-like proteins is intrinsically linked to their correct positioning within the plant cell. Studies on the subcellular localization of TLP gene products have revealed their presence in various compartments, which aligns with their diverse roles in defense and stress responses.
A predominant localization for many TLPs is the extracellular space, also known as the apoplast. nih.govfrontiersin.orgnih.gov This positioning is strategic for defense against pathogens, as it allows TLPs to act as a first line of defense against invading fungi and other microbes. For example, a study on Ammopiptanthus nanus predicted that the majority of its TLPs were located in the apoplast, and a specific cold-induced gene, AnTLP13, was experimentally confirmed to be localized there. nih.govnih.govresearchgate.net Similarly, most TLP proteins in cotton species were predicted to be in the extracellular space. frontiersin.org In wheat, the fusion protein of TaTLP2-B with a fluorescent marker confirmed its extracellular localization. nih.gov
While many TLPs are secreted, some have been found to reside within the cell. In faba bean, certain TLP members were predicted to be located in the cytoplasm. nih.gov The analysis of TaTLP2-B in wheat also showed some fluorescence in the cytoplasmic region, suggesting a dual localization. nih.gov In pepper (Capsicum annuum), specific TLP proteins involved in anthracnose resistance were found to be associated with the plasma membrane, a critical site for pathogen recognition. mdpi.com
More complex localization patterns have also been observed. Research in winter Brassica rapa suggested that the synthesis process of a TLP occurs in the endoplasmic reticulum. researchgate.net In hybrid poplar, TLPs exhibit a complex distribution, having been identified in the inner cell wall and the sieve plate region of sieve elements. researchgate.net Furthermore, immunogold labelling in poplar suggested an association of TLPs with starch granules and starch-containing plastids within sieve elements and phloem parenchyma cells. researchgate.net
The diversity in subcellular localization, from the extracellular matrix to various intracellular compartments like the cytoplasm, plasma membrane, and plastids, underscores the functional versatility of the TLP family. This compartmentalization enables TLPs to participate in a wide range of cellular processes, from direct antimicrobial action in the apoplast to signaling and metabolic roles within the cell.
Biological Functions and Underlying Molecular Mechanisms of Thaumatin Like Proteins
Role in Biotic Stress Responses
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract invading pathogens. A key component of this defense is the expression of pathogenesis-related (PR) proteins, with TLPs being a prominent family. The induction of TLP gene expression is a common response to attack by a wide range of fungal pathogens, highlighting their central role in plant immunity.
Defense Against Fungal Pathogens
TLPs are at the forefront of the plant's defense arsenal against fungal invaders. They exhibit broad-spectrum antifungal activity, directly targeting and compromising the structural integrity and physiological processes of fungal cells. This defense is not merely a passive barrier but an active and dynamic response involving a variety of molecular mechanisms.
The primary mode of action for many TLPs involves direct interaction with and disruption of fungal cells. This is achieved through a series of mechanisms that lead to a loss of fungal cell viability.
A key mechanism by which TLPs exert their antifungal effect is through the permeabilization of the fungal cell membrane. This process disrupts the essential barrier function of the membrane, leading to leakage of cellular contents and ultimately, cell death. Evidence suggests that TLPs can form transmembrane pores, creating channels that allow for the uncontrolled passage of ions and small molecules. For instance, osmotin (B1177005), a TLP from tobacco, has been shown to cause the rapid bursting of hyphal tips in Neurospora crassa, a phenomenon attributed to membrane permeabilization. nih.gov This disruption of the plasma membrane's integrity is a critical step in the antifungal action of many TLPs.
TLPs are effective in preventing the initial stages of fungal infection by targeting spores. They can directly lyse fungal spores and inhibit their germination, thereby preventing the establishment of the pathogen. For example, a TLP from the wild peanut Arachis diogoi (AdTLP) was found to completely inhibit the spore germination of Fusarium oxysporum, Fusarium solani, and Botrytis cinerea at a concentration of 5 µg/mL. nih.gov Similarly, a TLP from banana (BanTLP) at a concentration of 60 μM was able to completely inhibit the spore germination of Penicillium expansum. mdpi.com This action at the earliest stage of fungal development is a highly effective defense strategy.
In addition to targeting spores, TLPs also inhibit the growth and compromise the viability of fungal mycelia. This is often achieved by disrupting the structural integrity of the hyphae. Microscopic observations have revealed that some TLPs can induce morphological changes in fungal mycelia, such as hyperbranching. nih.gov The inhibitory concentration (IC50) for mycelial growth varies depending on the specific TLP and the fungal species. For example, AdTLP exhibited potent activity against F. oxysporum, F. solani, and B. cinerea with IC50 values of less than 1 µg/mL. nih.gov A TLP from watermelon (ClTLP27) has also been shown to significantly inhibit the mycelial growth of several Fusarium species and Didymella bryoniae. nih.gov
Antifungal Activity of Various Thaumatin-Like Proteins
| Thaumatin-Like Protein (Source) | Target Fungus | Observed Effect | IC50 / Effective Concentration |
|---|---|---|---|
| AdTLP (Arachis diogoi) | Fusarium oxysporum | Inhibition of spore germination and mycelial growth | < 1 µg/mL (mycelial growth) |
| AdTLP (Arachis diogoi) | Fusarium solani | Inhibition of spore germination and mycelial growth | < 1 µg/mL (mycelial growth) |
| AdTLP (Arachis diogoi) | Botrytis cinerea | Inhibition of spore germination and mycelial growth | < 1 µg/mL (mycelial growth) |
| AdTLP (Arachis diogoi) | Rhizoctonia solani | Inhibition of mycelial growth | 38 µg/mL |
| BanTLP (Banana) | Penicillium expansum | Inhibition of spore germination | 60 µM (complete inhibition) |
| BanTLP (Banana) | Fusarium oxysporum | Inhibition of growth | 9.7 µM |
| BanTLP (Banana) | Aspergillus niger | Inhibition of growth | 11.83 µM |
| BanTLP (Banana) | Aspergillus fumigatus | Inhibition of growth | 4.61 µM |
| BanTLP (Banana) | Trichoderma viride | Inhibition of growth | 21.43 µM |
| ClTLP27 (Watermelon) | Fusarium oxysporum f.sp. niveum | Inhibition of mycelial growth | Data not quantified |
| Osmotin (Tobacco) | Neurospora crassa | Bursting of hyphal tips | Data not quantified |
Beyond their direct disruptive effects on fungal cells, some TLPs possess specific enzymatic and inhibitory activities that contribute to their antifungal prowess. These activities often target key components of the fungal cell wall or essential fungal enzymes.
A notable enzymatic activity found in some TLPs is endo-β-1,3-glucanase activity. nih.gov β-1,3-glucans are major structural components of the cell walls of many fungi. By degrading these polymers, TLPs can weaken the fungal cell wall, making it more susceptible to osmotic stress and lysis. mdpi.com For example, six TLPs from barley, tomato, cherry, and tobacco were found to hydrolyze carboxymethyl(CM)-pachyman, a β-1,3-glucan, with specific activities ranging from 0.07 to 89 nkat mg-1. nih.gov One of the barley TLPs was even capable of lysing fungal spores, demonstrating the direct antifungal implications of this enzymatic activity. nih.gov Four recombinant TLPs from spruce (Picea likiangensis) also exhibited clear β-1,3-glucanase activity. mdpi.com
In addition to enzymatic activities, certain TLPs function as inhibitors of fungal enzymes. For instance, a thaumatin-like xylanase inhibitor (TLXI) has been identified in wheat (Triticum aestivum). nih.gov This protein acts as a non-competitive, slow tight-binding inhibitor of glycoside hydrolase family 11 xylanases, with a Ki of approximately 60 nM. nih.gov Xylanases are enzymes that degrade xylan, a component of the plant cell wall, and are often secreted by pathogenic fungi to aid in colonization. By inhibiting these enzymes, TLPs can hinder the pathogen's ability to break down host tissues.
Furthermore, some TLPs have been shown to possess α-amylase and trypsin inhibitory activities. Zeamatin, a TLP from maize, is a known inhibitor of both α-amylases and trypsin, which can be detrimental to insect pests that may also act as vectors for fungal diseases. nih.govtandfonline.comnih.gov
Enzymatic and Inhibitory Activities of Thaumatin-Like Proteins
| This compound (Source) | Activity | Target/Substrate | Specific Activity / Inhibition Constant (Ki) |
|---|---|---|---|
| Barley leaf permatin | Endo-β-1,3-glucanase | Carboxymethyl(CM)-pachyman | 0.07 to 89 nkat mg-1 |
| Tomato fruit osmotins (2) | Endo-β-1,3-glucanase | Carboxymethyl(CM)-pachyman | 0.07 to 89 nkat mg-1 |
| Cherry fruit TLP | Endo-β-1,3-glucanase | Carboxymethyl(CM)-pachyman | 0.07 to 89 nkat mg-1 |
| Tobacco stigma TLPs (2) | Endo-β-1,3-glucanase | Carboxymethyl(CM)-pachyman | 0.07 to 89 nkat mg-1 |
| PlTLPs (Picea likiangensis) | β-1,3-glucanase | Laminarin | Activity confirmed |
| TLXI (Triticum aestivum) | Xylanase inhibitor | Glycoside hydrolase family 11 xylanases | ~60 nM (Ki) |
| Zeamatin (Zea mays) | α-amylase and trypsin inhibitor | Insect α-amylase and trypsin | Data not quantified |
Enzymatic and Inhibitory Activities
Response to Bacterial Pathogens
In tomato, for example, specific TLP genes have been shown to confer resistance to bacterial pathogens such as Clavibacter michiganense subsp. michiganense and Ralstonia solanacearum. nih.gov Overexpression of certain TLPs can enhance resistance to a variety of pathogens, including bacteria like Pseudomonas syringae. nih.gov This suggests that TLPs are a component of a broad-spectrum defense system that is effective against both fungal and bacterial invaders.
Interaction with Viral Agents
The interaction between TLPs and plant viruses is complex. While PR proteins are generally considered part of the plant's defense mechanism, some viruses appear to have evolved to subvert the function of specific TLPs to their advantage. nih.gov
A study on Turnip mosaic virus (TuMV) revealed that the virus selectively upregulates a plasmodesmata-localized TLP, AtOSM34, in Arabidopsis thaliana. nih.gov Instead of acting as a defense protein, AtOSM34 functions as a proviral factor. nih.gov Its overexpression promotes viral infection by diminishing callose deposition at the plasmodesmata, which facilitates the intercellular movement of the virus. nih.gov Furthermore, AtOSM34 targets the viral replication complex to enhance viral replication and suppresses the ROS-mediated antiviral response. nih.gov This demonstrates a sophisticated viral strategy to co-opt a host defense protein for its own benefit.
Modulation of Insect-Plant Interactions
While the primary recognized role of TLPs in biotic stress is their antifungal activity, emerging evidence suggests their involvement in modulating interactions between plants and insects. The proposed mechanisms are multifaceted, though research in this specific area is less extensive than in the context of fungal pathogens.
Some TLPs are thought to possess direct insecticidal or antifeedant properties. The molecular basis for this activity may lie in their ability to interact with and disrupt the digestive processes of herbivorous insects. It has been hypothesized that TLPs can inhibit digestive enzymes such as α-amylase or trypsin in the insect gut, thereby interfering with nutrient uptake and deterring feeding. nih.gov This enzymatic inhibition can lead to reduced growth, development, and fecundity in susceptible insect species.
Furthermore, the signaling pathways that regulate TLP expression often overlap with those involved in anti-herbivore defenses. For instance, jasmonic acid (JA) is a key phytohormone in orchestrating defenses against necrotrophic pathogens and herbivorous insects. nih.gov The induction of TLP gene expression by wounding, which simulates insect feeding, has been observed in some plant species, suggesting a role in the broader defense response to herbivory.
Table 1: Research Findings on Thaumatin-like Proteins' Role in Insect-Plant Interactions
| TLP Name/Family | Plant Species | Interacting Insect | Observed Effect/Proposed Mechanism |
|---|---|---|---|
| Thaumatin-like Proteins | General | Herbivorous Insects | Potential inhibition of digestive enzymes (α-amylase, trypsin). nih.gov |
| TLP1b | Senna tora | General | Gene expression induced by wounding, suggesting a role in anti-herbivore defense. nih.gov |
Contribution to Systemic Acquired Resistance (SAR)
Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum plant defense mechanism induced throughout the plant following an initial localized pathogen infection. TLPs, as members of the PR-5 family, are considered hallmark proteins of the SAR response.
The induction of SAR is centrally mediated by the signaling molecule salicylic (B10762653) acid (SA). Following pathogen recognition, SA levels increase both locally at the infection site and systemically in distal tissues. This accumulation of SA triggers a signaling cascade that leads to the transcriptional activation of a battery of defense-related genes, including those encoding TLPs. The promoter regions of many TLP genes contain SA-responsive cis-acting elements, making them direct targets of the SA signaling pathway.
Upon induction, TLPs accumulate in various cellular compartments, including the apoplast and vacuoles, where they can directly encounter invading pathogens. Their well-established antifungal activity, which involves permeabilizing fungal membranes, contributes to the enhanced resistance characteristic of SAR. Therefore, the expression and accumulation of TLPs serve as a reliable molecular marker for the activation of SAR. The synergistic or antagonistic interplay between SA and other hormone signaling pathways, such as those involving jasmonic acid and ethylene (B1197577), fine-tunes the expression of TLPs and other defense genes, tailoring the plant's response to specific types of pathogens. tandfonline.com
Table 2: Thaumatin-like Proteins in Systemic Acquired Resistance
| TLP Name/Family | Plant Species | Inducing Signal | Molecular Mechanism |
|---|---|---|---|
| PR-5 Family (TLPs) | Various | Salicylic Acid (SA) | Upregulation of gene expression via SA-dependent signaling pathway, leading to protein accumulation and enhanced disease resistance. tandfonline.com |
| TaLr19TLP1 | Wheat (Triticum aestivum) | Salicylic Acid (SA) | SA is the most effective phytohormone for inducing gene expression, leading to local and systemic acquired resistance. tandfonline.com |
Involvement in Abiotic Stress Tolerance
Beyond their role in combating biotic threats, thaumatin-like proteins are crucial for enhancing plant resilience to a wide array of abiotic stressors. Their functional diversity allows them to participate in various physiological and molecular responses that help plants adapt to and survive in harsh environmental conditions.
Cold Stress Response Mechanisms
Low temperatures pose a significant threat to plant survival, causing cellular damage through ice crystal formation and dehydration. Certain TLPs have been identified as key players in cold acclimation and freezing tolerance.
One of the primary mechanisms by which TLPs confer cold tolerance is through their cryoprotective activity. For instance, the AHCSP33 cold shock protein in peanuts, a TLP homolog, acts as a cryoprotectin by preventing the freeze-induced denaturation of other cellular proteins, such as L-lactate dehydrogenase. nih.gov This protective function helps maintain cellular integrity and enzyme activity at low temperatures. In the evergreen shrub Ammopiptanthus nanus, which is highly tolerant to cold, several AnTLP genes are significantly upregulated in response to low-temperature stress. Heterologous expression of one of these, AnTLP13, in yeast and tobacco enhanced their tolerance to freezing. nih.gov This suggests a direct role of these proteins in mitigating cold-induced damage. The accumulation of TLPs in the apoplast is thought to be particularly important in preventing extracellular ice formation from damaging the cell membrane.
Table 3: Thaumatin-like Proteins in Cold Stress Response
| TLP Name | Plant Species | Molecular Mechanism | Research Finding |
|---|---|---|---|
| AHCSP33 | Peanut (Arachis hypogaea) | Cryoprotection | Prevents freeze-induced denaturation of enzymes like L-lactate dehydrogenase. nih.gov |
| AnTLP13 | Ammopiptanthus nanus | Enhanced Freezing Tolerance | Heterologous expression in yeast and tobacco increased survival at low temperatures. nih.gov |
| TaTLP2-B | Bread Wheat (Triticum aestivum) | Stress Tolerance | Recombinant expression in Saccharomyces cerevisiae provided significant tolerance against cold stress. frontiersin.org |
Drought Stress Mitigation
Drought is a major environmental factor limiting crop productivity. TLPs contribute to drought tolerance through various mechanisms, including the regulation of phytohormone signaling and the maintenance of cellular water balance.
Overexpression of certain TLP genes has been shown to enhance drought resistance in transgenic plants. For example, the overexpression of bolTLP1 in broccoli and Arabidopsis resulted in increased tolerance to drought conditions. nih.gov The molecular mechanism appears to involve the regulation of signaling pathways mediated by abscisic acid (ABA), ethylene, and auxin. nih.gov Furthermore, BolTLP1 was found to physically interact with proteins known to be involved in drought response, such as RESPONSE TO DESICCATION 2 (RD2) and RESPONSIVE TO DEHYDRATION 22 (RD22). nih.gov
In soybean, specific osmotin-like proteins, such as GmOLPa-like and P21-like, are differentially expressed in response to dehydration, with higher expression levels observed in drought-tolerant cultivars. frontiersin.org These proteins are thought to be involved in osmotic adjustment and protecting cellular structures from dehydration-induced damage. Studies on transgenic Arabidopsis expressing a TLP from tea (Camellia sinensis), CsTLP, showed that the transgenic lines had lower electrolyte leakage and higher water retention capacity under drought stress, leading to improved survival and seed yield. mdpi.com
Table 4: Thaumatin-like Proteins in Drought Stress Mitigation
| TLP Name | Plant Species | Molecular Mechanism | Research Finding |
|---|---|---|---|
| bolTLP1 | Broccoli (Brassica oleracea) | Phytohormone signaling regulation, protein-protein interaction | Overexpression conferred increased tolerance to drought. Interacts with RD2 and RD22. nih.gov |
| GmOLPa-like, P21-like | Soybean (Glycine max) | Differential gene expression | Higher expression in drought-tolerant cultivars in response to dehydration. frontiersin.org |
| CsTLP | Tea (Camellia sinensis) | Maintenance of cellular water balance | Overexpression in Arabidopsis led to lower electrolyte leakage and higher water retention. mdpi.com |
| TaTLP2-B | Bread Wheat (Triticum aestivum) | Stress Tolerance | Recombinant expression in Saccharomyces cerevisiae conferred significant drought tolerance. biorxiv.org |
Salinity Tolerance
High soil salinity imposes both ionic toxicity and osmotic stress on plants. TLPs play a significant role in enhancing salinity tolerance by contributing to ion homeostasis and osmotic adjustment.
The expression of many TLP genes is induced by high salt concentrations. In tomato, for instance, the relative expression of thaumatin (B217287) genes was found to be high at moderate levels of NaCl, correlating with salt tolerance. researchgate.net A key mechanism of TLP-mediated salt tolerance is the compartmentalization of toxic ions, particularly Na+, into vacuoles and intercellular spaces, thereby preventing their accumulation in the cytoplasm where they can inhibit enzymatic activities. mdpi.com
Osmotin, a well-studied TLP, is known to be involved in salt stress management by altering cellular Ca2+ levels, which in turn can activate further signaling pathways or, under severe stress, lead to programmed cell death to protect the whole plant. researchgate.net Additionally, the upregulation of osmotin can enhance the biosynthesis of compatible solutes like proline, which acts as an osmoprotectant and scavenges reactive oxygen species (ROS) generated during salt stress. researchgate.net
Table 5: Thaumatin-like Proteins in Salinity Tolerance
| TLP Name/Family | Plant Species | Molecular Mechanism | Research Finding |
|---|---|---|---|
| Osmotin | Tobacco (Nicotiana tabacum), Tomato (Solanum lycopersicum) | Ion compartmentalization, Ca2+ signaling, Proline accumulation | Sequesters Na+ in vacuoles; alters cellular Ca2+ levels; upregulates proline biosynthesis for ROS scavenging. mdpi.comresearchgate.net |
| Thaumatin genes | Tomato (Solanum lycopersicum) | Gene expression induction | Relative gene expression was high at 100 mM NaCl, indicating a role in tolerance at moderate salinity. researchgate.net |
| bolTLP1 | Broccoli (Brassica oleracea) | Positive regulation of salt tolerance | Overexpression in Arabidopsis and broccoli conferred increased tolerance to high salt conditions. nih.gov |
| TaTLP2-B | Bread Wheat (Triticum aestivum) | Stress Tolerance | Recombinant expression in Saccharomyces cerevisiae provided significant tolerance against salt stress. frontiersin.org |
Osmotic Stress Adaptation
Osmotic stress, which can be caused by drought, salinity, or cold, is characterized by a reduction in the water potential of the soil, making it difficult for plants to take up water. TLPs, particularly a subgroup known as osmotins, are pivotal in osmotic stress adaptation.
Osmotin was first identified in tobacco cells adapted to grow under osmotic stress, where it can accumulate to very high levels, constituting up to 12% of the total cellular protein. nih.gov The primary function of osmotin in osmotic adjustment is the compartmentalization of solutes. By accumulating in dense inclusion bodies within the vacuole and also being present in the cytoplasm, osmotin helps to lower the cell's water potential, thereby maintaining turgor pressure and facilitating water uptake from a low water potential environment. nih.govnih.gov
The accumulation of osmotin is a key part of the plant's strategy to cope with osmotic stress through metabolic and structural alterations. nih.gov In addition to its direct role in osmotic adjustment, osmotin can also activate defense signaling cascades, including those involving JA, ethylene, and SA, suggesting a broader role in coordinating the plant's response to osmotic stress. researchgate.net
Table 6: Thaumatin-like Proteins in Osmotic Stress Adaptation
| TLP Name | Plant Species | Cellular Localization | Molecular Mechanism |
|---|---|---|---|
| Osmotin | Tobacco (Nicotiana tabacum) | Vacuole, Cytoplasm | Accumulates to high levels, contributing to osmotic adjustment by compartmentalizing solutes. nih.govnih.gov |
| Osmotin-like Proteins (OLPs) | Various | Apoplast, Vacuole | Accumulate in response to osmotic stress, facilitating the compartmentation of ions or solutes. nih.gov |
| TaTLP2-B | Bread Wheat (Triticum aestivum) | Not specified | Recombinant expression in Saccharomyces cerevisiae provided significant tolerance against osmotic stress. frontiersin.org |
Response to Wounding and UV Exposure
Thaumatin-like proteins (TLPs) are integral components of the plant's defense system, which is activated in response to various environmental stressors, including mechanical wounding and ultraviolet (UV) radiation. The induction of TLP gene expression following physical damage suggests their active role in the wound-healing and defense processes. For instance, the TLP1b gene in Senna tora has been shown to be induced by wounding nih.gov. Jasmonic acid (JA) and its derivatives are key signaling molecules in the wound response pathway uniprot.orgnih.gov. When a plant is wounded, JA levels increase, leading to the expression of defense-related genes, including certain TLPs nih.govucsd.edu. This response is part of a broader defense mechanism that helps the plant protect itself from opportunistic pathogens that might enter through the wound site.
While the role of TLPs in response to wounding is linked to phytohormone signaling, their specific molecular function in this context is multifaceted. It is hypothesized that upon induction, TLPs may contribute to fortifying the cell wall or act directly against invading pathogens through their potential antifungal properties biorxiv.org. The precise mechanisms by which TLPs mitigate the damage caused by UV exposure are less characterized but are thought to be part of a general stress response where these proteins contribute to cellular protection and repair.
Participation in Phytohormone Signaling Pathways
The expression and function of Thaumatin-like proteins are intricately regulated by a network of phytohormones, placing them at a crucial intersection of plant development and stress response signaling. The promoter regions of TLP genes frequently contain cis-acting regulatory elements that are responsive to a variety of hormones, including abscisic acid (ABA), salicylic acid (SA), jasmonic acid (JA), ethylene, auxin, and gibberellic acid (GA) biorxiv.orgmdpi.combiorxiv.org. This indicates that TLPs are downstream components of these signaling cascades, acting as effectors in the plant's adaptation to both biotic and abiotic challenges.
Abscisic acid (ABA) is a central phytohormone that governs plant responses to abiotic stresses such as drought and high salinity, as well as processes like seed dormancy frontiersin.org. TLPs are significant players in the ABA signaling pathway. Studies have shown that mutant plants with altered TLP function exhibit changes in their response to ABA, leading to increased susceptibility to abiotic stresses nih.gov. For example, a quadruple mutant of Arabidopsis (thau1/2/3/4) displayed reduced sensitivity to ABA and drought stress nih.gov.
The expression of several TLP genes is induced by ABA nih.gov. This induction is often dependent on a functional ABA signaling pathway, including the PYR/PYL receptors nih.gov. The connection between TLPs and ABA signaling is further highlighted by the reduced expression of downstream ABA-responsive genes, such as P5CS1 (which is involved in proline synthesis), in TLP mutants nih.gov. This suggests that TLPs function in both biotic and abiotic stress signal transduction, partly through the regulation of proline synthesis, a key osmoprotectant nih.gov. The presence of ABA-responsive elements, such as DPBFCOREDCD3, in the promoter regions of TLP genes further solidifies their role in this pathway biorxiv.orgbiorxiv.org.
Table 1: Examples of Thaumatin-like Proteins Involved in ABA Signaling
| Gene/Protein | Organism | Observed Role/Response in ABA Signaling | Reference |
|---|---|---|---|
| Thau1/2/3/4 | Arabidopsis thaliana | Mutants show reduced sensitivity to ABA and drought stress. ABA-induction of these genes depends on PYR/PYL receptors. | nih.gov |
| Wheat TLPs | Triticum aestivum | TLP mutant plants show altered ABA signaling, leading to increased stress susceptibility. | nih.gov |
| GhTLP1 | Gossypium hirsutum | Responds to abscisic acid (ABA). | researchgate.net |
Salicylic acid (SA) is a key phytohormone in plant defense, primarily against biotrophic and hemibiotrophic pathogens nih.gov. It is a central regulator of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response mdpi.com. The interplay between TLPs and the SA pathway is a critical aspect of plant immunity. The expression of many pathogenesis-related (PR) proteins, including the PR-5 family to which TLPs belong, is induced upon SA accumulation mdpi.com.
Several studies have demonstrated that the application of SA or infection by pathogens that trigger SA production leads to the upregulation of TLP gene expression frontiersin.org. In Qingke (Tibetan hulless barley), for instance, selected TLP genes showed strong and acute induction by SA treatment frontiersin.org. This suggests that TLPs act downstream of SA in the defense signaling cascade. The activation of TLP expression via the SA pathway contributes to the establishment of a robust defense response, likely through the direct or indirect antimicrobial activities of the TLP proteins frontiersin.org. The SA signaling pathway involves NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) and its homologs, which act as transcriptional co-activators for defense gene expression, including TLPs mdpi.com.
Jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are lipid-derived signaling molecules that play a crucial role in regulating plant defense against necrotrophic pathogens and chewing insects, as well as in developmental processes uniprot.orgnih.govnih.gov. TLPs are important components of the JA-mediated defense response. The expression of TLP genes is often induced by JA or MeJA treatment researchgate.net. For example, the cotton TLP, GhTLP1, responds to jasmonic acid and enhances resistance to the fungal pathogen Verticillium dahliae researchgate.net.
The regulation of TLPs by JA can sometimes be antagonistic to SA signaling, reflecting the complex cross-talk between these two major defense pathways frontiersin.org. The specific TLP genes induced by JA can differ from those induced by SA, allowing the plant to fine-tune its defense response to different types of attackers frontiersin.org. The JA signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which allows for the activation of transcription factors that upregulate JA-responsive genes, including certain TLPs ucsd.edu.
Ethylene and auxin are fundamental phytohormones that regulate a wide array of plant growth and developmental processes, and they also play roles in stress responses. While the direct functional involvement of TLPs in ethylene and auxin signaling is less characterized than for ABA, SA, and JA, evidence suggests a connection. The promoter regions of many TLP genes across various plant species contain cis-acting elements responsive to ethylene (e.g., ERELEE4) and auxin (e.g., ARFAT) biorxiv.orgbiorxiv.org.
The presence of these responsive elements implies that the transcription of TLP genes can be modulated by the signaling pathways of these hormones. Ethylene often acts synergistically with JA in regulating defense responses against certain pathogens, so the co-regulation of TLPs by both hormones is plausible. Auxin is a master regulator of plant development, and its influence on TLP expression could link plant growth processes with defense readiness. However, more detailed research is needed to elucidate the specific molecular mechanisms and functional consequences of the interaction between TLPs and the ethylene and auxin signaling pathways.
Gibberellic acid (GA) is primarily known for its role in promoting growth processes such as seed germination, stem elongation, and flowering youtube.com. The GA signaling pathway operates through a derepressible system involving the degradation of DELLA repressor proteins nih.gov. Similar to ethylene and auxin, the link between TLPs and GA signaling is primarily suggested by the presence of GA-responsive cis-acting elements (e.g., GARE10OSREP1) in the promoters of TLP genes biorxiv.orgbiorxiv.org.
This genomic evidence points to a potential regulatory role for GA in controlling the expression of TLPs. This interaction could be a mechanism to coordinate plant growth with defense. For example, during certain developmental stages where GA levels are high, the expression of specific TLPs might be modulated to provide protection. Conversely, under stress conditions, cross-talk between GA and stress hormones like ABA could influence TLP expression to prioritize defense over growth. The precise functional implications of this putative regulation remain an area for future investigation.
Contributions to Plant Development and Growth
Thaumatin-like proteins (TLPs) are not only key players in plant defense but also contribute significantly to various developmental and growth processes. Their roles extend from influencing the biochemical changes during fruit maturation to mediating the intricate communication required for symbiotic relationships with soil microbes.
Regulation of Fruit Ripening Processes
The involvement of thaumatin-like proteins in fruit ripening is a well-documented phenomenon, where they appear to play a dual role in both developmental changes and protection. nih.gov The expression of TLPs is often developmentally regulated during fruit ripening. nih.gov
In grapes (Vitis vinifera), a specific this compound, VVTL1, is one of the most abundant proteins in mature berries. nih.gov Its accumulation begins concurrently with the onset of sugar accumulation and berry softening, two key events in the ripening process. nih.gov This fruit-specific protein is synthesized with a signal peptide, indicating it is targeted to the apoplast (the space outside the cell membrane). nih.gov The timing of VVTL1's appearance correlates with the point at which the berries become resistant to new infections by the fungal pathogen powdery mildew (Uncinula necator), suggesting a protective function during this vulnerable developmental stage. nih.gov
Role in Root Nodulation and Symbiotic Relationships
Thaumatin-like proteins play a crucial role in mediating the highly specific symbiotic relationships between leguminous plants and nitrogen-fixing bacteria. mdpi.com This interaction leads to the formation of root nodules, specialized organs where atmospheric nitrogen is converted into a form usable by the plant. nih.govexlibrisgroup.com
In soybeans, the establishment of this symbiosis is controlled by several host genes known as Rj genes. nih.govoup.com The Rj4 gene, in particular, encodes a this compound that governs nodulation specificity. nih.govoup.com The dominant Rj4 allele restricts nodulation by certain bacterial strains, such as specific strains of Bradyrhizobium elkanii and Bradyrhizobium japonicum. exlibrisgroup.comoup.com These incompatible bacterial strains are blocked from invading the host's epidermal cells. oup.com
Unlike many other TLPs and pathogenesis-related (PR) proteins, whose expression is induced by stress, the Rj4 gene's expression appears to be constitutive in the roots, including the root nodules. nih.govoup.com This suggests that the Rj4 protein is part of a standing surveillance system. It is hypothesized that the Rj4 TLP may interact with rhizobial surface polysaccharides, leveraging its potential glucan-binding and glucanase activities to recognize and respond to specific bacterial partners. nih.gov This function reveals a sophisticated mechanism where a defense-related protein family has been co-opted to control a beneficial symbiotic relationship, ensuring the plant partners with efficient nitrogen-fixing bacteria. oup.com
Molecular Interaction Profiles
The diverse biological functions of thaumatin-like proteins are underpinned by their ability to interact with a variety of other molecules, including other proteins and various ligands. Understanding these molecular interactions is key to elucidating their mechanisms of action in both defense and development.
Protein-Protein Interaction Networks
The functions of TLPs are often carried out in concert with other proteins. Analyses of protein-protein interaction networks provide insights into the cellular processes they influence. For instance, predictions of the interaction network for AhTLP1 from peanuts suggest its involvement in multiple cellular pathways. nih.gov Pathway analysis has indicated that some proteins predicted to interact with TLPs are involved in endocytosis. nih.gov This is supported by findings in the fungal pathogen Aspergillus fumigatus, where a TLP assists the fungus in invading host cells by inducing its own endocytosis, highlighting that this pathway can be a target for TLP activity. nih.gov
Co-expression analysis in cereal crops has further shown that TLP genes often interact with a range of stress-responsive genes, reinforcing their central role in plant defense signaling and response cascades. biorxiv.org These network studies are crucial for moving beyond the function of individual TLPs and understanding their integrated role within the broader cellular machinery.
Ligand Binding Dynamics
The three-dimensional structure of TLPs is critical to their function, particularly their ability to bind ligands. The TLP structure is typically composed of three domains, with a prominent cleft between domains I and II that serves as a crucial site for ligand or receptor binding and is essential for their antifungal activity. nih.gov
This acidic binding cleft is formed by evolutionarily conserved amino acid residues, including arginine, glutamic acid, and three aspartic acid residues (a "REDDD" motif). nih.govnih.govmdpi.com This specific environment facilitates the interaction with various molecules. One of the most well-characterized ligand-binding activities of TLPs is their ability to bind to β-1,3-glucans, which are major components of fungal cell walls. nih.gov This interaction is believed to be a primary mechanism for their antifungal properties, potentially disrupting the fungal cell wall integrity. biorxiv.orgbiorxiv.org
Beyond glucans, TLPs have been shown to possess other binding capabilities, including cytokinin-binding and actin-binding abilities, suggesting their involvement in hormone signaling and cytoskeletal dynamics. nih.gov The prediction of ligand binding sites, for example in TLPs from oil palm, has identified specific residues like cysteine, glutamine, and tyrosine as being key to these interactions. researchgate.net The versatility in ligand binding allows TLPs to participate in a wide array of physiological processes, from pathogen recognition to developmental regulation.
Evolutionary Trajectories and Diversification of Thaumatin Like Proteins
Origin and Diversification of TLP Gene Families
The TLP superfamily is ancient, with origins tracing back to early eukaryotes. bohrium.com These proteins are defined by the presence of a conserved thaumatin (B217287) domain (Pfam: PF00314) and are found in a wide array of species, from fungi and nematodes to insects and all major plant lineages. frontiersin.orgbiorxiv.org While present across these taxa, the TLP gene family has undergone particularly pronounced expansion and diversification in terrestrial plants. frontiersin.org
The primary drivers for the expansion of TLP gene families in plants are gene duplication events. researchgate.net Three main mechanisms have been identified:
Tandem Duplication: This process results in clusters of physically adjacent TLP genes on a chromosome and is a significant contributor to the expansion of the family.
Segmental Duplication: Large-scale duplications of chromosomal regions, often resulting from polyploidy (whole-genome duplication events), have distributed TLP genes to different chromosomal locations. This is considered a major force in the amplification of TLP gene numbers in many plant species. nih.gov
Whole-Genome Duplication (WGD): Ancient WGD events in the evolutionary history of plants have been linked to a substantial increase in the number of TLP genes, providing the raw genetic material for subsequent functional divergence. nih.gov
The number of TLP genes varies significantly among different plant species, reflecting their distinct evolutionary histories. Genome-wide analyses have identified these genes in varying numbers across a range of plants.
| Species | Common Name | Number of TLP Genes Identified | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Thale Cress | 51 | nih.gov |
| Oryza sativa | Rice | 78 | nih.gov |
| Triticum aestivum | Bread Wheat | 93 | biorxiv.org |
| Zea mays | Maize | 106 | nih.gov |
| Glycine max | Soybean | 62 | frontiersin.org |
| Carya cathayensis | Hickory | 40 | frontiersin.org |
| Brachypodium distachyon | Purple False Brome | 26 | biorxiv.org |
Functional Divergence and Specialization of TLP Homologs
Following gene duplication, the resulting TLP homologs can undergo functional divergence, leading to the evolution of new or specialized roles. researchgate.net This process allows organisms to adapt to new environmental pressures. The primary evolutionary fates for duplicated genes are neofunctionalization (one copy acquires a novel function) and subfunctionalization (the two copies partition the ancestral functions between them). nih.govwikipedia.org The TLP family provides clear examples of such specialization.
One of the most well-characterized instances of functional divergence within the TLP family is the emergence of osmotins . Phylogenetic studies show that osmotins form a distinct group that emerged within seed plants (spermatophytes). nih.gov These proteins are strongly associated with responses to abiotic stresses, particularly osmotic and drought stress, a specialized role compared to the broader defense functions of many other TLPs. nih.govfrontiersin.orgmdpi.com While retaining the core thaumatin domain structure, their regulation and specific activities have been fine-tuned for osmoregulation. frontiersin.org
Another significant specialization is the evolution of Thaumatin-like Protein Kinases (TLPKs) . These proteins are the result of a gene fusion event, where a TLP domain is joined to a protein kinase domain. frontiersin.orgnih.gov This creates a novel protein that combines the ligand-binding or sensing capability of a TLP with the signal-transducing function of a kinase. sci-hub.box TLPKs are believed to function as receptors or sensors in plant defense and stress-signaling pathways, representing a clear case of neofunctionalization. nih.gov
Further evidence of functional divergence comes from TLPs that have been horizontally transferred to other kingdoms. In two closely related whitefly species, a plant-derived TLP gene has evolved distinct functions. researchgate.netnih.gov In Trialeurodes vaporariorum, the TLP retains its ancestral antifungal role, while in Bemisia tabaci, it has evolved into an effector that actively suppresses plant defense responses, showcasing remarkable functional plasticity after gene transfer. researchgate.netnih.gov
Horizontal Gene Transfer Events Involving TLP Genes
Horizontal gene transfer (HGT), the movement of genetic material between different species, is a significant evolutionary mechanism, though it is considered less common in eukaryotes than in prokaryotes. wikipedia.org The TLP gene family provides a remarkable and well-documented case of inter-kingdom HGT from plants to insects.
Research has shown that the genomes of two major agricultural pests, the greenhouse whitefly (Trialeurodes vaporariorum) and the sweet potato whitefly (Bemisia tabaci), contain a functional TLP gene that was acquired from a plant source. nih.govcaas.cn This transfer is a significant evolutionary event, as it has equipped these insects with a gene that was originally part of the plant's own defense system.
The evolutionary trajectory of this transferred gene is particularly noteworthy because it has diverged in function between the two whitefly species. researchgate.net
In the greenhouse whitefly (T. vaporariorum), the TLP has maintained a function similar to its role in plants, acting as an antimicrobial protein that helps the insect resist fungal infections. nih.gov
In contrast, in the sweet potato whitefly (B. tabaci), the TLP has been repurposed into an effector protein. This modified TLP actively suppresses the host plant's defense mechanisms, thereby facilitating the insect's ability to feed and thrive. nih.gov
This instance of HGT followed by functional divergence highlights how the acquisition of novel genes can contribute to the adaptation and specialization of species, in this case, enhancing the capabilities of an insect herbivore by co-opting a defense gene from its host. caas.cn
Comparative Genomics of TLP Evolution Across Taxa
Comparative genomic analyses reveal distinct evolutionary patterns of the TLP gene family across different taxa. frontiersin.org While TLPs are found in fungi, animals, and plants, their prevalence and structure vary considerably, with the most significant expansion observed in the plant kingdom. nih.govresearchgate.net
In plants , the TLP family is large and diverse, with dozens to over a hundred members in many species. nih.gov This expansion is linked to their critical role as Pathogenesis-Related (PR-5) proteins in defending against a wide range of pathogens and responding to abiotic stresses. mdpi.com Plant TLPs are structurally categorized as "long" forms with 16 conserved cysteine residues forming eight disulfide bonds, and "small" forms with 10 cysteines and five disulfide bonds, the latter being found primarily in monocots and gymnosperms. frontiersin.org
In fungi and animals , the TLP gene family is typically much smaller. frontiersin.orgnih.gov Their functions are also related to defense and immunity but are less extensively diversified compared to plants. The core three-dimensional structure conferred by the thaumatin domain and its stabilizing disulfide bridges is a conserved feature across kingdoms, suggesting a common ancestral function likely related to cell wall degradation or membrane permeabilization. mdpi.com
Gene structure also shows divergence. Plant TLP genes exhibit varied intron-exon structures, with many containing one or more introns. biorxiv.org In contrast, many fungal and some insect TLPs are intronless, which may reflect different evolutionary pressures and mechanisms of gene regulation. nih.gov Phylogenetic analyses across kingdoms show that while all TLPs share a common origin, they form distinct clades that generally align with the major taxonomic groups, punctuated by rare events like the plant-to-insect HGT. frontiersin.orgfrontiersin.org
| Feature | Plants | Fungi | Animals (Insects/Nematodes) |
|---|---|---|---|
| Gene Family Size | Large and highly expanded (e.g., 20-100+ genes) | Small (typically fewer than 10 genes) | Small (typically fewer than 10 genes) |
| Primary Functions | Antifungal/pathogen defense (PR-5), abiotic stress tolerance (osmotic, cold), development | Host defense, developmental processes | Immunity, host defense, specialized roles (e.g., plant defense suppression via HGT) |
| Structural Diversity | High; includes long (16-Cys) and small (10-Cys) forms, and fusions like TLP-kinases | Relatively conserved thaumatin domain structure | Relatively conserved thaumatin domain structure |
| Gene Structure | Variable intron-exon organization | Often intronless or with few introns | Variable, often few or no introns |
| Evolutionary Drivers | Tandem, segmental, and whole-genome duplications; strong diversifying selection | Gradual evolution, limited duplication | Gradual evolution, rare HGT events |
Advanced Methodologies and Research Approaches in Tlp Studies
Bioinformatics and Computational Analysis
Bioinformatics and computational tools have become indispensable for the large-scale analysis of TLP gene families, providing insights into their structure, function, and evolution. bohrium.com
The advent of whole-genome sequencing has facilitated the comprehensive identification of TLP gene families in a multitude of plant species. This process typically involves using the Hidden Markov Model (HMM) profile of the conserved thaumatin (B217287) domain (PF00314) to search entire genome databases. nih.gov Subsequent confirmation of the thaumatin domain in candidate sequences is performed using tools like Pfam. nih.gov
This approach has led to the identification of numerous TLP genes across various plant genomes. For instance, studies have identified 26 TLPs in Brachypodium distachyon, 27 in Oryza sativa (rice), 39 in Sorghum bicolor, 93 in Triticum aestivum (wheat), and 37 in Zea mays (maize). biorxiv.org In the evergreen shrub Ammopiptanthus nanus, 31 TLP genes have been identified, while 90 have been found in the genome of sea island cotton (Gossypium barbadense). nih.govmdpi.com
Physicochemical properties of these identified proteins, such as isoelectric point (pI), molecular weight (MW), and signal peptides, are also annotated. For example, in A. nanus, the pI of the 31 TLPs ranged from 4.27 to 9.25, with molecular weights from 20.9 kDa to 35.1 kDa. mdpi.com A significant portion of these were predicted to be acidic and hydrophilic, with the majority containing a signal peptide, suggesting extracellular localization. biorxiv.orgmdpi.com
Table 1: Number of Thaumatin-Like Protein (TLP) Genes Identified in Various Plant Species
| Plant Species | Number of TLP Genes Identified | Reference |
|---|---|---|
| Brachypodium distachyon | 26 | biorxiv.org |
| Oryza sativa (rice) | 27 | biorxiv.org |
| Sorghum bicolor | 39 | biorxiv.org |
| Triticum aestivum (wheat) | 93 | biorxiv.org |
| Zea mays (maize) | 37 | biorxiv.org |
| Ammopiptanthus nanus | 31 | mdpi.com |
| Gossypium barbadense (sea island cotton) | 90 | nih.gov |
To understand the evolutionary history of the TLP family, phylogenetic trees are constructed using the full-length protein sequences. These analyses have consistently shown that TLPs can be clustered into distinct clades or groups. For example, a study of TLPs in five major cereal crops and Arabidopsis thaliana grouped them into 10 different clades. biorxiv.org Similarly, the 90 TLP genes in G. barbadense were also classified into 10 subfamilies. nih.gov These phylogenetic groupings are crucial for inferring functional relationships and tracing the evolutionary diversification of TLPs. researchgate.net Evolutionary analyses have also suggested that gene duplication events, both tandem and segmental, have played a significant role in the expansion of the TLP gene family in plants. researchgate.netresearchgate.net
The regulation of TLP gene expression is controlled by cis-acting elements within their promoter regions. mdpi.com Bioinformatic analysis of the promoter sequences (typically 1.5-2 kb upstream of the start codon) reveals the presence of various motifs related to stress responses, hormone signaling, and developmental processes. researchgate.netresearchgate.net For instance, analyses of TLP gene promoters in Qingke barley and other species have identified a diverse set of cis-acting motifs, including those responsive to light, hormones, and stress. frontiersin.org The presence of these elements suggests that TLPs have multifaceted roles in plant biology. nih.govfrontiersin.org Understanding these regulatory elements is key to deciphering the complex transcriptional control of TLP genes under different conditions. nih.gov
Co-expression network analysis is a powerful tool to infer the functional roles of genes by identifying other genes with similar expression patterns across different conditions or tissues. mdpi.comfrontiersin.org This analysis has been applied to TLP genes to understand their interaction networks. biorxiv.org For example, in cereal crops, TLP genes were found to be co-expressed with genes encoding hydrolases, chitinases, kinases, and other defense-related proteins. biorxiv.org This co-expression with other stress-responsive genes provides strong evidence for the involvement of TLPs in plant defense mechanisms. biorxiv.org
Due to the high degree of sequence conservation, the three-dimensional structures of TLPs can be reliably predicted using homology modeling. researchgate.net This involves using the known crystal structure of a related protein, such as thaumatin, as a template. researchgate.netresearchgate.net These models have confirmed that TLPs typically fold into a three-domain structure. researchgate.net Structural analysis also highlights the conservation of key features, such as the 16 cysteine residues that form eight disulfide bonds, contributing to the stability of the protein. nih.gov The conserved three-dimensional structure is fundamental to the function of TLPs. mdpi.com
Genetic Manipulation and Transgenic Approaches
Genetic engineering has been instrumental in validating the function of TLP genes. Overexpression or ectopic expression of TLP genes in transgenic plants has provided direct evidence for their roles in biotic and abiotic stress tolerance. researchgate.net
Numerous studies have demonstrated that the overexpression of TLP genes enhances resistance to a variety of fungal pathogens in both monocot and dicot plants. biorxiv.org For example, transgenic banana plants expressing a rice TLP gene showed enhanced resistance to Fusarium wilt. nih.gov Similarly, overexpression of a TLP gene from tea in potato plants increased resistance against fungal pathogens. mdpi.com In Arabidopsis, the expression of a TLP from sweet basil conferred tolerance to fungal pathogens and abiotic stress. researchgate.net
These transgenic studies have consistently shown that elevated levels of specific TLPs can bolster a plant's defense system. mdpi.comnih.gov The enhanced resistance is often attributed to the antifungal activity of the TLP, which can involve permeabilizing the fungal cell membrane. researchgate.netmdpi.com These findings underscore the potential of utilizing TLP genes in crop improvement programs to develop plants with enhanced disease resistance. biorxiv.orgresearchgate.net
Table 2: Examples of Transgenic Studies Involving Thaumatin-Like Proteins (TLPs)
| Source of TLP Gene | Transgenic Plant | Observed Effect | Reference |
|---|---|---|---|
| Rice (Oryza sativa) | Banana (Musa spp.) | Enhanced resistance to Fusarium wilt | nih.gov |
| Wild Peanut (Arachis diogoi) | Tobacco (Nicotiana tabacum) | Enhanced resistance to Rhizoctonia solani | mdpi.com |
| Tea (Camellia sinensis) | Potato (Solanum tuberosum) | Increased resistance to fungal pathogens | mdpi.com |
| Grape (Vitis vinifera) | Arabidopsis thaliana | Stronger resistance to powdery mildew | mdpi.com |
| Sweet Basil (Ocimum basilicum) | Arabidopsis thaliana | Tolerance to fungal pathogens and abiotic stress | researchgate.net |
Biochemical and Enzymatic Characterization
A key aspect of understanding TLP function is characterizing their enzymatic activities. While the primary antifungal mechanism is often linked to membrane permeabilization, some TLPs also exhibit hydrolase activities. A notable activity is that of β-1,3-glucanase, an enzyme that degrades β-1,3-glucan, a major component of fungal cell walls.
In a study involving transgenic tomatoes overexpressing SlTLP5 and SlTLP6, a significant increase in β-1,3-glucanase activity was observed following inoculation with both fungal and bacterial pathogens nih.gov. This suggests that the enhanced disease resistance in these plants is, at least in part, due to the increased ability to break down pathogen cell walls. Assays to determine β-1,3-glucanase activity typically involve incubating a crude enzyme extract from the plant tissue with a substrate like kelp toxin. The resulting glucose is then quantified, often using 3,5-dinitrosalicylic acid reagent and spectrophotometry, to measure the enzyme's activity nih.gov. Conversely, knockout of these TLP genes led to a decrease in β-1,3-glucanase activity, further linking TLP expression to this specific enzymatic function nih.gov.
The interaction of TLPs with components of fungal cell walls or potential plant receptors is crucial for their function. A conserved feature in the majority of TLP proteins is the "REDDD" motif, which is believed to be involved in receptor binding for their antifungal action nih.govbiorxiv.org. Determining the binding affinity of TLPs to their specific ligands, such as β-glucans from fungal cell walls, is essential for understanding their mechanism of action. While direct binding affinity data is often complex to obtain, the presence of such conserved motifs across a wide range of plant species points to a fundamental receptor-mediated or ligand-binding role in initiating the defense response biorxiv.org.
Microscopic and Imaging Techniques for Subcellular Localization
Understanding where TLPs are located within the cell is critical to understanding how they function. Various microscopic and imaging techniques are employed to determine the subcellular localization of these proteins. A common method involves creating a fusion protein where the TLP is tagged with a fluorescent marker, such as Green Fluorescent Protein (GFP).
When the TaLr19TLP1 gene from wheat was fused with GFP and expressed in onion epidermal cells, fluorescence was predominantly observed in the extracellular spaces, indicating that this TLP is likely secreted from the cell to act against pathogens in the apoplast tandfonline.com. Similarly, a study on hickory (Carya cathayensis) TLPs involved fusing several CcTLP proteins with GFP and expressing them in Nicotiana benthamiana. The fluorescent signals for most of these CcTLPs were detected in the cytoplasm and at the plasma membrane frontiersin.org. These localization studies are vital for confirming that TLPs are positioned to interact with invading pathogens at the cell periphery or in the extracellular matrix.
Table 2: Summary of Methodologies in TLP Research
| Methodology | Purpose | Example Finding | Reference |
|---|---|---|---|
| Overexpression | Enhance stress resistance | Transgenic wheat overexpressing TaTLP1 showed improved resistance to leaf rust. | nih.gov |
| Gene Knockout (CRISPR/Cas9) | Functional analysis | Knockout of SlTLP5/SlTLP6 in tomato increased susceptibility to fungal pathogens. | nih.gov |
| Gene Knockdown (VIGS) | Functional analysis | Silencing of TaLr19TLP1 in wheat reduced resistance to leaf rust. | tandfonline.com |
| Enzymatic Assays | Characterize biochemical function | Overexpression of SlTLP5/SlTLP6 increased β-1,3-glucanase activity. | nih.gov |
| GFP Tagging & Microscopy | Determine subcellular localization | TaLr19TLP1 was found to be localized to extracellular spaces. | tandfonline.com |
Biotechnological Applications and Future Prospects of Thaumatin Like Proteins Excluding Human/clinical
Enhancement of Plant Resistance to Biotic and Abiotic Stresses
TLPs are key components of the plant's defense system against a variety of environmental challenges. nih.govresearcher.life They are classified as Pathogenesis-Related family 5 (PR-5) proteins and are known to be induced in response to pathogen attacks and various abiotic stressors. researchgate.netmdpi.com The stability of TLPs, conferred by highly conserved cysteine residues forming disulfide bridges, makes them robust under extreme pH and thermal conditions and resistant to protease degradation, which is highly advantageous for agricultural applications. mdpi.combiorxiv.org
The primary biotechnological application of TLPs in agriculture is the development of crops with enhanced tolerance to both biotic and abiotic stresses. bohrium.comnih.gov Overexpression of TLP genes in transgenic plants has been shown to confer significant resistance to various fungal pathogens and improve endurance under adverse environmental conditions such as drought, salinity, and extreme temperatures. mdpi.commdpi.com
Several studies have demonstrated the efficacy of this approach. For instance, the overexpression of a TLP gene from Arachis diogoi (AdTLP) in tobacco plants resulted in increased resistance to pathogenic fungi as well as enhanced tolerance to high salinity and oxidative stress. mdpi.com Similarly, transgenic canola, wheat, and banana plants that overexpress TLP genes from rice have shown heightened resistance to a range of pathogens. nih.gov In broccoli, the BolTLP1 gene has been shown to confer tolerance to salt and drought stresses. nih.gov The introduction of a TLP gene from the wild peanut relative Arachis diogoi into tobacco not only boosted resistance to fungal pathogens but also improved tolerance to salt and oxidative stress. mdpi.com
| TLP Gene Source | Transgenic Host Plant | Enhanced Tolerance/Resistance | Reference |
|---|---|---|---|
| Arachis diogoi (AdTLP) | Tobacco | Fungal pathogens, high salinity, oxidative stress | mdpi.com |
| Rice | Canola, Wheat, Banana | Diverse fungal pathogens | nih.gov |
| Broccoli (BolTLP1) | Broccoli, Arabidopsis | Salt and drought stress | nih.gov |
| Pyrus pyrifolia (PpTLP) | Tobacco | Rhizoctonia solani | nih.gov |
| Bread Wheat (TaTLP2-B) | Yeast (S. cerevisiae) | Cold, heat, osmotic, and salt stresses | nih.gov |
TLPs are considered promising candidates for crop improvement and breeding programs due to their multifaceted roles in plant defense. researchgate.netnih.gov The identification and characterization of TLP genes in major cereal crops like wheat, rice, maize, sorghum, and brachypodium have provided valuable genetic resources for enhancing stress resistance. biorxiv.orgnih.gov
Strategies for incorporating TLPs into crop improvement involve several modern biotechnological approaches:
Transgenic Manipulation: This is the most direct strategy, involving the introduction and overexpression of specific TLP genes from a donor organism into a target crop to confer desired traits. nih.gov This can involve heterologous expression (gene from a different species) or overexpression of an endogenous gene (gene already present in the crop). nih.gov
Genomic Selection and High-Throughput Phenotyping (HTP): HTP technologies, such as hyperspectral imaging and the use of unmanned aerial vehicles (UAVs), allow for the rapid and precise evaluation of plant traits across large populations. mdpi.comtdl.org These tools can identify genotypes with superior stress tolerance, potentially linked to the expression of specific TLPs, thereby accelerating the selection process in breeding programs. mdpi.com
Gene Editing: Technologies like CRISPR-Cas9 offer a precise way to modify endogenous TLP genes to enhance their expression or function, leading to improved stress resilience without introducing foreign DNA. nih.govmdpi.com This approach can accelerate the development of next-generation crop varieties with superior yield and stress resistance. mdpi.com
These strategies aim to harness the natural defensive capabilities of TLPs to develop new cultivars that can maintain high yields under challenging environmental conditions, contributing to global food security. mdpi.comtdl.org
Emerging research indicates that TLPs may also play a role in plant herbicide resistance. nih.gov While the primary mechanisms of herbicide resistance are typically an altered target site for the herbicide or enhanced metabolic degradation of the chemical, TLPs appear to be involved in the plant's broader stress response to herbicide application. pesticidestewardship.orgnih.gov
A transcriptomic study on chickpea genotypes with varying tolerance to the imidazoline (B1206853) herbicide, Imazethapyr, revealed a significant change in the expression of a gene encoding for thaumatin-like protein-1. nih.gov In the tolerant plants exposed to the herbicide, this TLP gene showed a five-fold increase in differential expression, suggesting its potential involvement in the tolerance mechanism. nih.gov This finding indicates that certain TLPs could be valuable targets for further investigation and may serve as biomarkers or be used in developing crops with enhanced herbicide tolerance. nih.gov
Recombinant Expression Systems for TLP Production
The production of TLPs for various applications, including their use as biopesticides or for research purposes, often requires large quantities of purified protein. Recombinant DNA technology provides a means to produce these proteins in various host systems. frontiersin.orgnih.gov
Microorganisms such as bacteria, yeasts, and fungi have been widely tested as hosts for the recombinant production of TLPs. bohrium.comfrontiersin.org
Bacteria: While Escherichia coli is a common host for recombinant protein production due to its rapid growth and well-understood genetics, its use for TLP production has faced challenges, including low yields and inactive products in some cases. frontiersin.orgnih.gov
Yeast: Yeasts, particularly the methylotrophic yeast Pichia pastoris (now classified as Komagataella phaffii), have emerged as one of the most promising hosts for TLP production. frontiersin.orgfrontiersin.org Yeast systems offer advantages such as the ability to perform post-translational modifications and secrete the protein into the culture medium, simplifying purification. researchgate.net P. pastoris has a tightly regulated methanol-induced promoter, allowing for controlled, high-level protein production. frontiersin.orgnih.gov Studies have reported successful production of recombinant thaumatin (B217287) in P. pastoris, with yields of up to 20 mg/L of purified peptide from the culture medium. bohrium.comnih.gov Saccharomyces cerevisiae is another yeast host used, though it is sometimes less efficient for specific proteins compared to P. pastoris. frontiersin.orgnih.gov
Fungi: Fungal systems have also been explored for TLP production. nih.gov
| Host System | Advantages | Challenges/Considerations | Reference |
|---|---|---|---|
| Bacteria (e.g., E. coli) | Rapid growth, well-established genetics | Low yield and inactive protein in some cases | frontiersin.orgnih.gov |
| Yeast (e.g., P. pastoris, S. cerevisiae) | High-level expression, post-translational modifications, protein secretion | Glycosylation patterns may differ from native plant protein | frontiersin.orgnih.govnih.gov |
| Fungi | Capable of producing complex proteins | Less commonly used than yeast, optimization may be required | nih.gov |
Using plants as bioreactors for TLP production is an attractive alternative to microbial systems. researchgate.net This approach, sometimes referred to as "molecular pharming," offers several advantages.
The production of recombinant proteins in transgenic plants can be more cost-effective for large-scale production, as it leverages photosynthesis for energy and biomass accumulation. researchgate.net It can also result in a product that is properly folded and modified, similar to the native protein. For example, transgenic tomato plants have been developed to express the thaumatin II gene, accumulating the protein to levels as high as 4.1% and 4.6% of the total soluble protein. researchgate.net Another strategy involves the genetic transformation of roots, such as tobacco hairy root cultures, which have been successfully used for the production and secretion of recombinant thaumatin I. researchgate.net The presence of an appropriate signal peptide was found to be crucial, increasing protein secretion and production by approximately 12-fold. researchgate.net
Novel Antimicrobial Agents in Agricultural Contexts
The antifungal activity of TLPs is a cornerstone of their potential application in agriculture. researchgate.netmdpi.com These proteins exhibit broad-spectrum resistance against a variety of fungal pathogens that pose significant threats to crop yield and quality. nih.govmdpi.com Their primary mechanism of action involves permeabilizing the fungal cell membrane, leading to the disruption of cellular integrity and ultimately, cell death. researchgate.netbiorxiv.org This process is often facilitated by the ability of TLPs to bind to and degrade β-1,3-glucans, which are essential structural components of the fungal cell wall. mdpi.com This activity compromises the cell wall, allowing the TLP to access and disrupt the plasma membrane. mdpi.com
Several studies have demonstrated the direct antifungal efficacy of isolated TLPs. For instance, a TLP from bananas, designated BanTLP, effectively inhibited the spore germination of Penicillium expansum, a major postharvest pathogen in fruits. nih.gov Similarly, tobacco TLPs like osmotin (B1177005) have shown potent activity against fungi such as Candida albicans, Neurospora crassa, and the plant pathogen Phytophthora infestans. researchgate.netmdpi.com The specificity of TLP action can vary, with some proteins being more effective against certain fungal species than others. researchgate.net For example, the tobacco protein PR-S was found to be most potent against the plant pathogen Cercospora beticola. researchgate.net
The stability of TLPs under harsh conditions, such as extreme pH and temperature, is attributed to the presence of highly conserved cysteine residues that form multiple disulfide bonds. nih.govbiorxiv.org This structural robustness makes them viable candidates for development as biopesticides, offering a more sustainable alternative to conventional chemical fungicides. nih.gov Recombinant TLPs can be produced in various bioreactor systems, including bacteria and fungi, for large-scale agricultural application. nih.govmdpi.com
| TLP Source Plant | Specific TLP | Target Fungal Pathogen(s) |
|---|---|---|
| Banana (Musa acuminata) | BanTLP | Penicillium expansum nih.gov |
| Tobacco (Nicotiana tabacum) | Osmotin | Phytophthora infestans, Candida albicans, Neurospora crassa researchgate.net |
| Tobacco (Nicotiana tabacum) | PR-S | Cercospora beticola researchgate.net |
| French Bean (Phaseolus vulgaris) | Not specified | Fusarium oxysporum, Pleurotus ostreatus nih.gov |
| Wheat (Triticum aestivum) | Recombinant TLP | Saccharomyces cerevisiae mdpi.com |
| Poplar (Populus hybrid) | PeTLP | Mycelial growth of three fungal species mdpi.com |
Insights for Developing Crop Protection Strategies
The inherent defensive capabilities of TLPs provide valuable insights for creating innovative and durable crop protection strategies. A primary avenue of exploration is the development of transgenic crops with enhanced expression of TLP genes. biorxiv.orgnih.gov This approach has proven successful in conferring resistance to a range of fungal and soil-borne diseases in various plant species. nih.govplantbreedbio.org
For example, the overexpression of a cotton TLP gene (GbTLP1) in tobacco plants resulted in significant resistance against the fungal pathogens Verticillium dahliae and Fusarium oxysporum. plantbreedbio.org Similarly, transgenic potato plants expressing a TLP gene from tea (Camellia sinensis) showed enhanced resistance to Macrophomina phaseolina and Phytophthora infestans. mdpi.com In tomato, the overexpression of specific TLP genes, SlTLP5 and SlTLP6, conferred broad resistance to five different soil-borne diseases. nih.gov Furthermore, introducing a rice TLP gene into banana plants enhanced their resistance to the devastating Fusarium wilt disease. researchgate.net
These transgenic approaches demonstrate the potential to build intrinsic, long-lasting resistance within the crop itself, reducing the reliance on external chemical treatments. plantbreedbio.org Beyond genetic modification, TLPs are also valuable targets for conventional and marker-assisted breeding programs. mdpi.combohrium.com By identifying and selecting for natural variants of TLP genes associated with superior disease resistance, breeders can develop new crop varieties with improved resilience. mdpi.com The stability and broad-spectrum activity of TLPs also support their potential formulation into topical biopesticides for direct application to crops.
| Transgenic Crop | Source of TLP Gene | Enhanced Resistance Against |
|---|---|---|
| Tobacco (Nicotiana tabacum) | Cotton (Gossypium barbadense) | Verticillium dahliae, Fusarium oxysporum plantbreedbio.org |
| Potato (Solanum tuberosum) | Tea (Camellia sinensis) | Macrophomina phaseolina, Phytophthora infestans mdpi.com |
| Banana (Musa sapientum) | Rice (Oryza sativa) | Fusarium oxysporum f. sp. cubense researchgate.net |
| Tomato (Solanum lycopersicum) | Tomato (Solanum lycopersicum) | Five soil-borne diseases nih.gov |
| Tobacco (Nicotiana tabacum) | Thaumatin (Thaumatococcus daniellii) | Pythium aphanidermatum, Rhizoctonia solani plantbreedbio.org |
Unexplored Potential in Plant Defense Signaling for Agricultural Innovation
The role of TLPs extends beyond direct antimicrobial action; they are also key components of the complex plant defense signaling network. nih.govfrontiersin.org Their involvement in Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum plant immunity, presents a significant area for agricultural innovation. frontiersin.org SAR is typically mediated by the signaling molecule salicylic (B10762653) acid (SA), and TLPs are recognized as marker genes for the activation of this pathway. frontiersin.orgnih.gov The expression of TLP genes is often strongly induced following pathogen attack or treatment with exogenous SA, indicating their integral role in this systemic defense response. frontiersin.org
Understanding and manipulating the signaling pathways that regulate TLP expression could lead to crops with a primed defense system, capable of responding more rapidly and effectively to pathogen threats. frontiersin.org For instance, fungal TLPs from Rhizoctonia solani have been shown to act as elicitors, inducing defense responses in maize by up-regulating genes associated with the salicylic acid and ethylene (B1197577) signaling pathways. frontiersin.org This suggests a sophisticated interplay where pathogen-derived TLPs can be recognized by the plant to trigger immunity.
The promoters of TLP genes contain various cis-acting regulatory elements that respond to hormones and stress signals, highlighting their multifaceted role in signal transduction. frontiersin.org Future research could focus on identifying the upstream regulators and transcription factors that control TLP gene expression. By engineering these regulatory networks, it may be possible to enhance the plant's endogenous defense capacity without the need to introduce foreign TLP genes. nih.govnotulaebotanicae.ro This could involve manipulating the expression of key signaling components to sensitize the plant's defense pathways, leading to a more robust and timely activation of TLP production and other defensive measures upon pathogen challenge. Such strategies hold the promise of developing crops with enhanced, durable resistance, contributing to a more sustainable agricultural future.
Q & A
Q. What experimental methods are recommended for isolating and purifying TLPs from plant tissues?
TLPs can be isolated using hydrophobic interaction chromatography (HIC) , which achieves high yield (>90% purity) by exploiting their hydrophobicity . For complex mixtures, SDS-PAGE combined with nanoLC-MS/MS allows separation and identification of TLPs from other proteins, such as chitinases or lipid transfer proteins . In wine proteomics, TLPs (e.g., ~22 kDa isoforms) are distinguishable via molecular weight markers in SDS-PAGE .
Q. How can researchers confirm the identity of a putative TLP gene?
Use PCR amplification with primers designed from conserved regions (e.g., 16 cysteine motifs) and validate via 5’/3’ RACE to obtain full-length sequences . Cross-reference with databases (e.g., NCBI) for homology checks. For example, a chestnut TLP showed 100% homology to AJ242828 in NCBI, confirming its identity . Phylogenetic analysis (e.g., MEGA5) further clusters TLPs into evolutionary clades, as seen in watermelon (ClTLP27) and cotton studies .
Q. What role do TLPs play in plant-pathogen interactions?
TLPs exhibit antifungal activity through mechanisms like β-1,3-glucanase activity (hydrolyzing fungal cell walls) or membrane permeabilization . For example, Panax notoginseng TLPs inhibit Alternaria panax via glucan degradation , while watermelon ClTLP27 reduces Fusarium oxysporum viability by 60% in vitro .
Advanced Research Questions
Q. How can genome-wide studies resolve functional diversity among TLP gene families?
Transcriptome sequencing under stress conditions (e.g., drought, pathogen infection) identifies differentially expressed TLPs. In sugarcane, RNA-seq revealed TLPs upregulated 13-fold under drought, alongside peroxidases and WRKY transcription factors . Orthology/paralogy analysis (e.g., OrthoFinder) distinguishes conserved vs. lineage-specific TLPs, as demonstrated in cereals and Panax notoginseng .
Q. What experimental strategies address contradictions in TLP functional mechanisms?
Conflicting reports on TLP modes of action (e.g., glucanase activity vs. membrane disruption) require structural-functional assays . For example:
- Site-directed mutagenesis of catalytic residues (e.g., Glu/Gln in glucanase domains) to test enzymatic activity .
- Lipid vesicle assays to assess membrane permeabilization, as shown for zeamatin-like TLPs .
- Crystallography (e.g., banana TLP at 1.7Å resolution) to map surface electrostatic potentials influencing ligand binding .
Q. How do post-translational modifications (PTMs) influence TLP stability and function?
TLPs typically lack PTMs beyond signal peptide cleavage and disulfide bond formation . For instance, grape VVTL1 retains eight disulfide bonds critical for structural stability but shows no glycosylation . Use mass spectrometry (e.g., MALDI-TOF) to verify PTMs and circular dichroism to monitor conformational changes under redox conditions .
Q. What bioinformatics tools are optimal for TLP promoter analysis and regulatory element prediction?
Cis-element analysis (e.g., PlantCARE) identifies stress-responsive motifs (e.g., W-box, MYB/MYC) in TLP promoters. In cotton, GhTLP19 contains ABA-responsive elements linked to drought tolerance . Co-expression networks (e.g., WGCNA) correlate TLP expression with defense pathways, such as ethylene signaling in wheat infected by Puccinia triticina .
Methodological Considerations
Q. How to validate TLP expression patterns under biotic/abiotic stress?
- qRT-PCR : Use the 2−ΔΔCT method with stress-specific primers (e.g., dehydrin as a drought marker) .
- Western blotting : Employ antibodies against conserved epitopes (e.g., anti-thaumatin-like protein antibodies validated in rice and chestnut) .
- Proteomics : 2D gel electrophoresis combined with MALDI-TOF identifies stress-induced TLP isoforms, as in watermelon-Fusarium interactions .
Q. What structural features distinguish TLPs with dual antifungal and developmental roles?
Molecular dynamics simulations predict flexibility in acidic cleft regions critical for ligand binding . Domain-swapping experiments (e.g., between grape VVTL1 and barley TLPs) can dissect residues governing antifungal vs. sugar-binding roles .
Data Integration and Challenges
Q. How to reconcile transcriptomic and proteomic data discrepancies in TLP studies?
Post-transcriptional regulation (e.g., miRNA targeting) or protein turnover may explain mismatches. Use parallel RNA-seq and shotgun proteomics on the same tissue, as applied in sugarcane drought studies . Normalize to spike-in controls to account for technical variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
